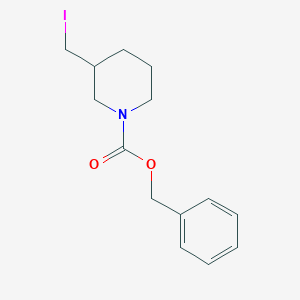

Benzyl 3-(iodomethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality Benzyl 3-(iodomethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-(iodomethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-(iodomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARLMRPBBKQASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729826 | |

| Record name | Benzyl 3-(iodomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405090-65-5 | |

| Record name | Benzyl 3-(iodomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 3-(iodomethyl)piperidine-1-carboxylate: Synthesis, Properties, and Applications

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Benzyl 3-(iodomethyl)piperidine-1-carboxylate is a key synthetic intermediate that has garnered significant interest among researchers and scientists in the field of drug development. Its unique structural features, comprising a piperidine core, a reactive iodomethyl group, and a benzyl carbamate protecting group, make it a valuable building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[1][2] The presence of the iodomethyl group provides a reactive handle for introducing the piperidine moiety into larger molecules through nucleophilic substitution reactions. This guide offers an in-depth exploration of the chemical properties, synthesis, and applications of Benzyl 3-(iodomethyl)piperidine-1-carboxylate, providing valuable insights for professionals in drug discovery and organic synthesis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Benzyl 3-(iodomethyl)piperidine-1-carboxylate is essential for its effective use in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 405090-65-5 | [3] |

| Molecular Formula | C₁₄H₁₈INO₂ | [3] |

| Molecular Weight | 359.20 g/mol | Calculated |

| Appearance | Likely a solid or oil | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate. | Inferred from synthetic protocols of similar compounds |

Synthesis of Benzyl 3-(iodomethyl)piperidine-1-carboxylate

The most logical and widely employed synthetic route to Benzyl 3-(iodomethyl)piperidine-1-carboxylate involves the conversion of its corresponding alcohol precursor, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. This transformation is typically achieved through an Appel-type reaction, which is a reliable method for converting primary alcohols to primary iodides under mild conditions.[4][5][6]

Conceptual Synthesis Workflow

The synthesis can be visualized as a two-step process starting from commercially available materials. The first step involves the protection of the piperidine nitrogen, followed by the conversion of the hydroxymethyl group to the iodomethyl group.

Caption: Synthetic pathway from the hydroxymethyl precursor.

Detailed Experimental Protocol (Appel Reaction)

This protocol is a representative procedure for the iodination of a primary alcohol using Appel reaction conditions.[6][7]

Materials:

-

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of triphenylphosphine (1.5 - 2.0 equivalents) and imidazole (2.0 - 3.0 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.5 - 2.0 equivalents) portion-wise. The mixture will turn into a dark brown slurry.

-

Stir the mixture at 0 °C for 15-30 minutes to form the phosphonium iodide complex.

-

Add a solution of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. The color of the solution will fade from dark brown to pale yellow.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure Benzyl 3-(iodomethyl)piperidine-1-carboxylate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of triphenylphosphine with atmospheric oxygen.

-

Imidazole: Acts as a base to facilitate the reaction and as a catalyst.

-

Sodium Thiosulfate Quench: Reduces excess iodine to iodide, simplifying the workup.

-

Anhydrous Conditions: Prevents the hydrolysis of the reactive intermediates.

Chemical Reactivity and Applications

The primary utility of Benzyl 3-(iodomethyl)piperidine-1-carboxylate lies in its ability to act as an electrophile in nucleophilic substitution reactions. The iodomethyl group is an excellent leaving group, making the compound a potent alkylating agent for a wide variety of nucleophiles.

Core Reactivity Profile

The carbon atom of the iodomethyl group is electrophilic and readily undergoes S(_N)2 reactions with a range of nucleophiles.

Caption: General S(_N)2 reactivity of the title compound.

Applications in the Synthesis of Bioactive Molecules

The N-benzyl piperidine motif is a common feature in many biologically active compounds.[2] Benzyl 3-(iodomethyl)piperidine-1-carboxylate serves as a valuable precursor for introducing this functionalized piperidine ring system.

Hypothetical Synthetic Application:

A plausible application is the synthesis of novel derivatives for screening in drug discovery programs. For instance, it can be reacted with various phenols, thiols, or amines to generate a library of compounds with diverse functionalities.

Example Reaction Scheme: Alkylation of a Phenol

This reaction would introduce the piperidine moiety onto an aromatic core, a common strategy in the development of new therapeutic agents.

Spectroscopic Characterization (Predicted)

| Spectroscopic Data (Predicted) | |

| ¹H NMR | * ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. |

-

~5.1 ppm (s, 2H): Methylene protons of the benzyl group (O-CH₂-Ph).

-

~3.2-4.2 ppm (m): Protons on the piperidine ring adjacent to the nitrogen and the iodomethyl group.

-

~3.2 ppm (d): Methylene protons of the iodomethyl group (CH₂-I).

-

~1.2-2.0 ppm (m): Remaining protons of the piperidine ring. | | ¹³C NMR | * ~155 ppm: Carbonyl carbon of the carbamate.

-

~137 ppm: Quaternary aromatic carbon of the benzyl group.

-

~128 ppm: Aromatic carbons of the benzyl group.

-

~67 ppm: Methylene carbon of the benzyl group (O-CH₂-Ph).

-

~40-50 ppm: Carbons of the piperidine ring adjacent to the nitrogen.

-

~10 ppm: Methylene carbon of the iodomethyl group (CH₂-I). | | Mass Spectrometry (EI) | * [M]⁺: A molecular ion peak would be expected at m/z 359.

-

Fragmentation: Characteristic fragments would include the loss of an iodine atom (m/z 232), the benzyl group (m/z 91), and the benzyloxycarbonyl group (m/z 135). |

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions should be observed when handling Benzyl 3-(iodomethyl)piperidine-1-carboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.[9]

-

Storage: Store in a cool, dry place, away from light and incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Conclusion

Benzyl 3-(iodomethyl)piperidine-1-carboxylate is a strategically important building block in organic synthesis and medicinal chemistry. Its synthesis from the corresponding hydroxymethyl precursor is straightforward, and its reactivity as an alkylating agent is predictable and versatile. The ability to introduce the functionalized piperidine moiety into a wide range of molecules underscores its value in the development of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its chemical properties, synthesis, and applications, serving as a valuable resource for researchers in the pharmaceutical and chemical industries.

References

-

Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

-

Organic Chemistry Portal. Alcohol to Iodide - Common Conditions. [Link]

-

Wikipedia. Appel reaction. [Link]

-

NROChemistry. Appel Reaction: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Appel Reaction. [Link]

-

PubChem. Benzyl piperazine-1-carboxylate. [Link]

-

PubChem. Benzyl iodide. [Link]

-

ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines. [Link]

-

National Center for Biotechnology Information. Reactions of Benzylboronate Nucleophiles. [Link]

-

Capot Chemical. MSDS of benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate. [Link]

-

Diva-Portal.org. Study of nucleophilic aromatic substitution with diaryliodonium salts. [Link]

- Google Patents. Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

ResearchGate. Preparation of phenyl-, benzyl-, carboxylate- and... | Download Scientific Diagram. [Link]

-

National Institute of Standards and Technology. Benzyl alcohol - the NIST WebBook. [Link]

-

PubChem. Benzyl 4-formylpiperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate. [Link]

-

PubChem. (S)-Benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate. [Link]

-

Capot Chemical. MSDS of benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. [Link]

-

National Institute of Standards and Technology. Benzyl Benzoate - the NIST WebBook. [Link]

- Google Patents. Process for producing benzyl alcohol.

- Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Google Patents. Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

National Center for Biotechnology Information. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

-

ResearchGate. Site-selective phenylation of N–benzyl-3-pivaloylindole depending on... [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benzyl 3-(iodomethyl)piperidine-1-carboxylate [405090-65-5] | King-Pharm [king-pharm.com]

- 4. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. capotchem.com [capotchem.com]

- 9. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Structural Elucidation of Benzyl 3-(iodomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of the 3-Substituted Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged structure in drug design.[2] The N-benzylpiperidine (N-BP) motif, in particular, is frequently utilized to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, often engaging in crucial cation-π interactions with target proteins.[3]

This guide focuses on the comprehensive structural elucidation of a specific, functionalized piperidine derivative: Benzyl 3-(iodomethyl)piperidine-1-carboxylate . This molecule is a valuable synthetic intermediate, with the iodomethyl group serving as a reactive handle for introducing a variety of functionalities at the 3-position of the piperidine ring through nucleophilic substitution. The benzyl carbamate (Cbz) group provides robust protection of the piperidine nitrogen, which is stable under a range of conditions but can be readily removed when desired.[4]

An unambiguous confirmation of the structure of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final active pharmaceutical ingredient (API). This guide provides a multi-faceted analytical approach, grounded in established spectroscopic principles, to provide a self-validating system for the structural confirmation of Benzyl 3-(iodomethyl)piperidine-1-carboxylate.

Proposed Synthetic Pathway

A logical and practical synthetic route to Benzyl 3-(iodomethyl)piperidine-1-carboxylate begins with the commercially available precursor, 3-piperidinemethanol. The synthesis involves two key steps: protection of the piperidine nitrogen and conversion of the hydroxyl group to an iodide.

Caption: Proposed two-step synthesis of the target compound.

Part 1: Structural Characterization of the Precursor - Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

The first critical step is to confirm the structure of the N-protected alcohol intermediate. This compound is commercially available, and its identity must be verified before proceeding.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the most accurate determination of the elemental composition of a molecule. For Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, the expected molecular formula is C₁₄H₁₉NO₃.

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Exact Mass | 249.1365 |

| [M+H]⁺ | 250.1438 |

| [M+Na]⁺ | 272.1257 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of each atom. Due to the nature of the Cbz group, hindered rotation around the carbamate bond can lead to broadened signals or even the appearance of rotamers at room temperature, particularly for the protons and carbons near the nitrogen atom.[5]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | m | 5H | Ar-H | Protons of the benzyl group phenyl ring. |

| ~5.14 | s | 2H | -O-CH₂ -Ph | Benzylic protons of the Cbz group. |

| ~4.1 (broad) | m | 1H | Piperidine C2-H (axial) | Deshielded by the adjacent nitrogen of the carbamate. |

| ~3.8 (broad) | m | 1H | Piperidine C2-H (equatorial) | Deshielded by the adjacent nitrogen of the carbamate. |

| ~3.60 | m | 2H | -CH₂ -OH | Diastereotopic protons adjacent to the hydroxyl group. |

| ~2.9 (broad) | m | 2H | Piperidine C6-H | Protons at the 6-position of the piperidine ring. |

| ~1.9-1.2 | m | 5H | Piperidine C3, C4, C5-H | Overlapping signals of the remaining piperidine ring protons. |

| (variable) | br s | 1H | -OH | Chemical shift is dependent on concentration and temperature. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~155.5 | C =O | Carbonyl carbon of the carbamate group. |

| ~136.8 | Ar-C (quaternary) | Quaternary carbon of the benzyl group attached to the oxygen. |

| ~128.5, 128.0, 127.8 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~67.1 | -O-C H₂-Ph | Benzylic carbon of the Cbz group. |

| ~65.0 | -C H₂-OH | Carbon bearing the hydroxyl group. |

| ~47.0, 44.0 | Piperidine C 2, C 6 | Carbons adjacent to the nitrogen, often appearing as two distinct, sometimes broad, signals due to rotamers. |

| ~41.0 | Piperidine C 3 | Carbon bearing the hydroxymethyl substituent. |

| ~28.0, 25.0 | Piperidine C 4, C 5 | Remaining carbons of the piperidine ring. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for identifying key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3400 (broad) | Medium | O-H | Stretching |

| ~2930, 2860 | Medium-Strong | C-H (aliphatic) | Stretching |

| ~1690 | Strong | C=O (carbamate) | Stretching |

| ~1420 | Medium | C-N (carbamate) | Stretching |

| ~1240 | Strong | C-O (carbamate) | Stretching |

| ~1050 | Medium-Strong | C-O (alcohol) | Stretching |

Part 2: Synthesis and Characterization of Benzyl 3-(iodomethyl)piperidine-1-carboxylate

The conversion of the primary alcohol to the corresponding iodide is a critical transformation. The Appel reaction, utilizing triphenylphosphine and iodine, is a mild and efficient method for this purpose.[6][7] The N-Cbz group is stable under these conditions.[8]

Experimental Protocol: Appel Reaction

Caption: Step-by-step workflow for the Appel reaction.

Rationale for Experimental Choices:

-

Aprotic Solvent: Dichloromethane or acetonitrile are typically used as they are inert to the reaction conditions.

-

Triphenylphosphine and Iodine: These reagents form the active phosphonium iodide species in situ.[7]

-

Cooling to 0 °C: The initial reaction can be exothermic, and cooling helps to control the reaction rate.

-

Aqueous Sodium Thiosulfate Quench: This step is crucial to neutralize any unreacted iodine.

-

Column Chromatography: This is necessary to remove the triphenylphosphine oxide byproduct.

Structural Elucidation of the Final Product

The incorporation of an iodine atom significantly changes the mass and isotopic pattern.

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₈INO₂ |

| Exact Mass | 359.0382 |

| [M+H]⁺ | 360.0455 |

| [M+Na]⁺ | 382.0274 |

The most significant changes in the NMR spectrum will be observed for the protons and carbon of the newly formed iodomethyl group.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | m | 5H | Ar-H | Unchanged from the precursor. |

| ~5.14 | s | 2H | -O-CH₂ -Ph | Unchanged from the precursor. |

| ~4.1 (broad) | m | 1H | Piperidine C2-H (axial) | Largely unchanged. |

| ~3.8 (broad) | m | 1H | Piperidine C2-H (equatorial) | Largely unchanged. |

| ~3.25 | m | 2H | -C H₂-I | Significant upfield shift compared to the alcohol due to the deshielding effect of iodine. |

| ~2.9 (broad) | m | 2H | Piperidine C6-H | Largely unchanged. |

| ~2.0-1.3 | m | 5H | Piperidine C3, C4, C5-H | Overlapping signals of the piperidine ring protons. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~155.5 | C =O | Unchanged. |

| ~136.8 | Ar-C (quaternary) | Unchanged. |

| ~128.5, 128.0, 127.8 | Ar-C H | Unchanged. |

| ~67.1 | -O-C H₂-Ph | Unchanged. |

| ~47.0, 44.0 | Piperidine C 2, C 6 | Largely unchanged. |

| ~42.0 | Piperidine C 3 | Largely unchanged. |

| ~30.0, 25.0 | Piperidine C 4, C 5 | Largely unchanged. |

| ~8.0 | -C H₂-I | Significant upfield shift of the methylene carbon due to the "heavy atom effect" of iodine. |

The most notable change in the IR spectrum will be the disappearance of the O-H stretch.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~2930, 2860 | Medium-Strong | C-H (aliphatic) | Stretching |

| ~1690 | Strong | C=O (carbamate) | Stretching |

| ~1420 | Medium | C-N (carbamate) | Stretching |

| ~1240 | Strong | C-O (carbamate) | Stretching |

| ~500-600 | Weak-Medium | C-I | Stretching |

The fragmentation pattern in mass spectrometry provides confirmatory structural information. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ will be the parent ion. Tandem MS (MS/MS) will induce fragmentation.

Caption: Predicted major fragmentation pathways for the target compound.

Key Predicted Fragments:

-

Loss of Iodine (I•): A common fragmentation pathway for iodoalkanes is the homolytic cleavage of the C-I bond, which is relatively weak. This would result in a fragment at m/z [M+H - 127]⁺.

-

Formation of Tropylium Ion: Benzyl groups readily fragment to form the highly stable tropylium cation at m/z 91. This is a very characteristic peak for benzyl-containing compounds.

-

Loss of the Cbz Group: Fragmentation of the carbamate can lead to the loss of the entire benzyloxycarbonyl group.

Conclusion: A Self-Validating Approach

The structural elucidation of Benzyl 3-(iodomethyl)piperidine-1-carboxylate is achieved through a systematic and multi-technique approach. By first confirming the structure of the starting material and then analyzing the product of a well-established reaction, a high degree of confidence in the final structure is obtained. The convergence of data from HRMS, ¹H and ¹³C NMR, FTIR, and fragmentation mass spectrometry provides a self-validating workflow. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a robust and defensible characterization package essential for advancing drug development programs.

References

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . MDPI. [Link]

- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

Appel Reaction: Mechanism & Examples . NROChemistry. [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – . Total Synthesis. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines . MDPI. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa . UNIPI. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling . PMC - NIH. [Link]

-

Appel Reaction . Organic Chemistry Portal. [Link]

-

Molecular Iodine-Catalyzed Efficient N-Cbz Protection of Amines . ResearchGate. [Link]

-

Iodine-Catalyzed Cbz-Protection of Amines . ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines . ResearchGate. [Link]

-

Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles . PMC - PubMed Central. [Link]

-

Facile Conversion of Alcohols into Their Bromides and Iodides by N-Bromo and N-Iodosaccharins/Triphenylphosphine under Neutral Conditions . ResearchGate. [Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations . PubMed. [Link]

-

Cbz-Protected Amino Groups . Organic Chemistry Portal. [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations . ResearchGate. [Link]

-

The Appel Reaction . YouTube. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. [Link]

-

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate . LookChem. [Link]

-

Cbz-Protected Amino Groups . Organic Chemistry. [Link]

-

List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives . ResearchGate. [Link]

-

Fragmentation of benzyl acetate : r/massspectrometry . Reddit. [Link]

-

Triple Resonance Experiments for the Rapid Detection of 103Rh NMR Shifts: A Combined Experimental and Theoretical Study into Dirhodium and Bismuth–Rhodium Paddlewheel Complexes . NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Appel Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Benzyl 3-(iodomethyl)piperidine-1-carboxylate CAS number 405090-65-5

An In-depth Technical Guide to Benzyl 3-(iodomethyl)piperidine-1-carboxylate (CAS 405090-65-5)

Abstract

Benzyl 3-(iodomethyl)piperidine-1-carboxylate is a strategically important synthetic intermediate in the field of medicinal chemistry. Its structure combines a piperidine core, a prevalent motif in numerous pharmaceuticals, with a versatile N-benzyl carbamate (Cbz) protecting group and a highly reactive iodomethyl functional group.[1][2] This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, its core applications as a building block in drug discovery, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable compound in their synthetic programs.

Introduction: The Strategic Value of Functionalized Piperidines

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and biologically active natural products.[1][3] Its prevalence stems from its ability to exist in a stable chair conformation, presenting substituents in well-defined three-dimensional orientations, which is critical for precise interactions with biological targets.[4] Furthermore, the basic nitrogen atom can be protonated at physiological pH, often improving aqueous solubility and enabling key ionic interactions.

The subject of this guide, Benzyl 3-(iodomethyl)piperidine-1-carboxylate, is not an end-product but a sophisticated building block. Its design is deliberate:

-

The Piperidine Core: Serves as a proven scaffold for engaging with a wide array of biological targets.[5]

-

The N-Cbz Protecting Group: Provides robust protection of the piperidine nitrogen, preventing unwanted side reactions. It is stable to a wide range of conditions but can be readily removed via catalytic hydrogenation, a clean and efficient deprotection strategy.

-

The 3-(Iodomethyl) Group: This is the key reactive center of the molecule. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution (SN2) reactions. This allows for the facile covalent attachment of the piperidine scaffold to other molecules of interest.

This combination makes the compound an ideal starting point for generating libraries of more complex molecules for structure-activity relationship (SAR) studies in drug discovery campaigns.[6]

Physicochemical Properties and Specifications

Quantitative data for this specific intermediate is not extensively published in peer-reviewed literature, as it is primarily used in synthesis. The data below is compiled from supplier information and computational predictions.

| Property | Value | Source(s) |

| CAS Number | 405090-65-5 | [7] |

| Molecular Formula | C₁₄H₁₈INO₂ | [8] |

| Molecular Weight | 359.20 g/mol | [8] |

| Synonyms | 3-Iodomethyl-piperidine-1-carboxylic acid benzyl ester | [7][8] |

| Physical Form | Typically an oil or low-melting solid | Inferred |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water. | Inferred |

Synthesis: From Precursor to Reactive Intermediate

The most direct and reliable synthesis of Benzyl 3-(iodomethyl)piperidine-1-carboxylate involves the iodination of its corresponding alcohol precursor, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 39945-51-2).[9] The Appel reaction is a classic and highly effective method for this transformation.

Rationale of the Appel Reaction

The conversion of a primary alcohol to an alkyl iodide is a fundamental transformation in organic synthesis. The Appel reaction is chosen for its mild conditions and high efficiency. The causality is as follows:

-

Activation of the Hydroxyl Group: Alcohols are poor leaving groups (OH⁻ is a strong base). The reaction with triphenylphosphine and iodine in situ generates a phosphonium intermediate.

-

Formation of a Good Leaving Group: This intermediate effectively converts the hydroxyl group into an excellent leaving group (triphenylphosphine oxide), which is thermodynamically very stable.

-

Nucleophilic Displacement: The iodide ion, a potent nucleophile, then displaces the activated oxygen in a clean SN2 reaction, leading to the desired product with high fidelity.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful conversion can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the more polar starting alcohol and the appearance of the less polar product.

Materials:

-

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)[9]

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Imidazole (1.2 eq)

-

Iodine (I₂) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.2 eq).

-

Dissolution: Dissolve the solids in anhydrous dichloromethane (approx. 0.1 M concentration relative to the starting alcohol).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the initial reaction between PPh₃ and I₂.

-

Addition of Iodine: Add iodine (1.2 eq) portion-wise over 10-15 minutes. The solution will turn dark brown.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis (e.g., using 30% Ethyl Acetate in Hexanes) indicates complete consumption of the starting material.

-

Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Stir vigorously until the brown color of excess iodine disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Benzyl 3-(iodomethyl)piperidine-1-carboxylate.

Visualized Workflow and Mechanism

Caption: Synthetic workflow for the iodination of the alcohol precursor.

Caption: Plausible mechanism for the Appel reaction.

Core Applications in Medicinal Chemistry

The primary utility of Benzyl 3-(iodomethyl)piperidine-1-carboxylate is as an electrophilic building block for introducing the Cbz-protected piperidin-3-ylmethyl moiety into a target molecule. This is almost exclusively achieved via SN2 reactions with various nucleophiles.

Key Applications:

-

Amine Alkylation: Reaction with primary or secondary amines yields more complex secondary or tertiary amines, respectively. This is a common strategy for linking the piperidine scaffold to another pharmacophore or for building out linkers in molecules like PROTACs.

-

Thioether Formation: Reaction with thiols provides stable thioethers. This is valuable for developing inhibitors that target cysteine residues in enzymes.

-

Esterification: Reaction with carboxylate salts (formed by deprotonating a carboxylic acid with a non-nucleophilic base) produces esters.

-

Building Block for Library Synthesis: The compound is ideal for parallel synthesis, where a core molecule containing a nucleophilic handle can be reacted with it to quickly generate a library of analogs for SAR exploration.

Caption: Application as a building block in nucleophilic substitution reactions.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its reactivity profile and the nature of related compounds necessitate stringent safety precautions.[10][11]

-

Hazard Profile (Inferred): As an alkylating agent (alkyl iodide), it should be treated as potentially toxic, mutagenic, and irritating to the skin, eyes, and respiratory tract.[12][13] The precursor alcohol is a known irritant.[9]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and safety glasses or goggles.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use spark-proof tools and work away from ignition sources.[10]

-

Storage: The carbon-iodine bond can be sensitive to light and heat. Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A refrigerator (2-8 °C) is recommended for long-term storage.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Benzyl 3-(iodomethyl)piperidine-1-carboxylate is a high-value, specialized chemical intermediate designed for the demands of modern drug discovery. Its strategic combination of a privileged piperidine scaffold, a robust Cbz protecting group, and a highly reactive iodomethyl handle makes it an indispensable tool for synthetic chemists. By enabling the straightforward and efficient incorporation of the piperidin-3-ylmethyl fragment into lead compounds, it facilitates the rapid exploration of chemical space and the optimization of molecular properties critical for the development of new therapeutics.

References

-

Dandárová, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][3]

-

Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][5]

-

Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). [Link]

-

Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link][2]

-

ResearchGate. N-Benzyl piperidine Fragment in Drug Discovery. [Link][6]

-

ResearchGate. Different modalities of piperidine-containing drugs and drug candidates. [Link][4]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-IodoMethyl-piperidine-1-carboxylic acid benzyl ester | 405090-65-5 [chemicalbook.com]

- 8. benzyl 3-(iodomethyl)piperidine-1-carboxylate [405090-65-5] | King-Pharm [king-pharm.com]

- 9. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]

- 10. fishersci.fr [fishersci.fr]

- 11. westliberty.edu [westliberty.edu]

- 12. BENZYL IODIDE | 620-05-3 [chemicalbook.com]

- 13. Cas 620-05-3,BENZYL IODIDE | lookchem [lookchem.com]

physical and chemical properties of N-Boc-3-(iodomethyl)piperidine

An In-depth Technical Guide to N-Boc-3-(iodomethyl)piperidine

Introduction

N-tert-butoxycarbonyl-3-(iodomethyl)piperidine, commonly referred to as N-Boc-3-(iodomethyl)piperidine, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. The piperidine scaffold is a privileged structure, frequently found in the core of numerous pharmaceuticals and biologically active compounds due to its ability to impart favorable pharmacokinetic properties.[1][2] The strategic placement of a reactive iodomethyl group at the 3-position, combined with the stable yet readily cleavable N-Boc protecting group, makes this compound an exceptionally versatile intermediate for introducing the 3-substituted piperidine motif into complex molecular architectures.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the core physicochemical and chemical properties of N-Boc-3-(iodomethyl)piperidine, provides validated experimental protocols for its synthesis and application, and outlines its role in the landscape of contemporary drug discovery.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Boc-3-(iodomethyl)piperidine is essential for its effective use in synthesis, including solvent selection, reaction setup, and purification. The key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 253177-03-6 | [4] |

| Molecular Formula | C₁₁H₂₀INO₂ | [4] |

| Molecular Weight | 325.19 g/mol | [4] |

| Appearance | Typically a solid or oil | - |

| Solubility | Soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. | [5] |

| Stability | Stable under standard laboratory conditions. Should be protected from light and stored in a cool, dry place. The Boc group is stable to a wide range of conditions but is sensitive to strong acids. | [6] |

| pKa (Predicted) | -1.92 ± 0.40 | [4] |

The N-Boc (tert-butoxycarbonyl) group is a crucial feature, rendering the piperidine nitrogen non-nucleophilic and non-basic under most reaction conditions, thus preventing unwanted side reactions.[3] This allows for selective functionalization via the iodomethyl group. The compound should be stored in a tightly sealed container in a cool, well-ventilated area to ensure its chemical integrity.[7]

Chemical Profile and Reactivity

The synthetic utility of N-Boc-3-(iodomethyl)piperidine is primarily dictated by the reactivity of the carbon-iodine bond. Iodine is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution (Sɴ2) reactions.

This reactivity allows for the facile introduction of a wide variety of functional groups, including amines, azides, thiols, and cyanides, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. The steric bulk of the piperidine ring and the Boc group can influence reaction kinetics, but the primary iodomethyl group is generally highly accessible to nucleophiles.

Synthesis and Purification

N-Boc-3-(iodomethyl)piperidine is typically synthesized from its corresponding alcohol precursor, N-Boc-3-(hydroxymethyl)piperidine, via an iodination reaction. The Appel reaction is a common and effective method for this transformation.

Experimental Protocol: Synthesis via Appel Reaction

This protocol describes the conversion of N-Boc-3-(hydroxymethyl)piperidine to N-Boc-3-(iodomethyl)piperidine.

Materials:

-

N-Boc-3-(hydroxymethyl)piperidine (1.0 eq.)[8]

-

Triphenylphosphine (PPh₃) (1.5 eq.)

-

Iodine (I₂) (1.5 eq.)

-

Imidazole (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq.), triphenylphosphine (1.5 eq.), and imidazole (1.5 eq.) in anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add iodine (1.5 eq.) portion-wise, ensuring the temperature does not rise significantly. The solution will turn dark brown.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the dark color dissipates.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-3-(iodomethyl)piperidine.

Spectroscopic Characterization

While specific spectra are proprietary, the expected NMR and mass spectrometry data provide a reliable fingerprint for structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.45 ppm, 9H) and the piperidine ring protons. The diastereotopic protons of the iodomethyl group (-CH₂I) will appear as a downfield multiplet (typically a doublet of doublets or a complex multiplet) around 3.2-3.4 ppm due to the deshielding effect of the adjacent iodine atom.

-

¹³C NMR: Key signals include the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbon of the iodomethyl group, which will be significantly upfield at around 10-15 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]+ or, more commonly in electrospray ionization, adducts such as [M+H]+ or [M+Na]+.

Applications in Research and Drug Development

The piperidine moiety is a cornerstone in medicinal chemistry, and N-Boc-3-(iodomethyl)piperidine serves as a key intermediate for accessing a diverse range of 3-substituted piperidine derivatives.[1][2] Its application spans multiple therapeutic areas, including:

-

Neurological Disorders: The piperidine scaffold is prevalent in compounds targeting the central nervous system (CNS). This building block is used in the synthesis of receptor antagonists and enzyme inhibitors for conditions like Alzheimer's disease, schizophrenia, and pain.[9][10]

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted piperidine rings to optimize binding affinity and pharmacokinetic profiles.[3]

-

Infectious Diseases: It is a valuable precursor for synthesizing antiviral (e.g., anti-HIV) and antibacterial agents.[8]

The versatility of this reagent allows medicinal chemists to rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[11]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[7][9] It is incompatible with strong oxidizing agents and strong acids.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal environmental regulations. This should be done through a licensed professional waste disposal service.[7]

Conclusion

N-Boc-3-(iodomethyl)piperidine is a high-value synthetic intermediate whose utility is rooted in its dual functionality: a stable N-Boc protecting group and a highly reactive iodomethyl group. This combination provides a robust and versatile platform for the synthesis of complex 3-substituted piperidines, which are critical components of many modern pharmaceuticals. A comprehensive understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in accelerating research and development in medicinal chemistry.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.be [fishersci.be]

- 7. peptide.com [peptide.com]

- 8. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. jubilantingrevia.com [jubilantingrevia.com]

Benzyl 3-(iodomethyl)piperidine-1-carboxylate molecular weight and formula

An In-Depth Technical Guide to Benzyl 3-(iodomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl 3-(iodomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, and applications, offering insights for its effective utilization in research and drug development.

Core Molecular Attributes

Benzyl 3-(iodomethyl)piperidine-1-carboxylate is a versatile synthetic intermediate characterized by its piperidine core, a benzyl carbamate protecting group, and a reactive iodomethyl functional group. These features make it a valuable precursor for introducing the 3-methylpiperidine scaffold into more complex molecules.

Molecular Formula and Weight

The chemical structure and properties of Benzyl 3-(iodomethyl)piperidine-1-carboxylate are summarized in the table below.

| Attribute | Value |

| Molecular Formula | C₁₄H₁₈INO₂[1] |

| Molecular Weight | 359.20 g/mol |

| CAS Number | 405090-65-5[1][2] |

| Synonyms | 3-Iodomethyl-piperidine-1-carboxylic acid benzyl ester[1][2] |

Synthesis and Mechanistic Insights

The synthesis of Benzyl 3-(iodomethyl)piperidine-1-carboxylate typically starts from a more readily available precursor, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. The conversion involves a nucleophilic substitution reaction where the hydroxyl group is replaced by an iodine atom.

A common method for this transformation is the Appel reaction or a variation thereof, which utilizes triphenylphosphine (PPh₃) and iodine (I₂) or another iodine source like N-iodosuccinimide (NIS).

Generalized Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for the preparation of Benzyl 3-(iodomethyl)piperidine-1-carboxylate.

Caption: A generalized workflow for the synthesis of Benzyl 3-(iodomethyl)piperidine-1-carboxylate from its hydroxyl precursor.

Experimental Protocol

Materials:

-

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triphenylphosphine to the solution and stir until it dissolves.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of iodine in DCM to the cooled mixture. The reaction is often exothermic and may change color.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure Benzyl 3-(iodomethyl)piperidine-1-carboxylate.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[3][4] The N-benzyl piperidine motif, in particular, is utilized to modulate physicochemical properties and can engage in crucial cation-π interactions with target proteins.[3][5]

Benzyl 3-(iodomethyl)piperidine-1-carboxylate serves as a valuable building block for introducing the 3-methylpiperidine moiety into drug candidates. The iodomethyl group is a good leaving group, making it susceptible to nucleophilic attack by various functional groups, such as amines, thiols, and carbanions. This allows for the facile construction of more complex molecular architectures.

Role as a Synthetic Intermediate

The following diagram illustrates the utility of Benzyl 3-(iodomethyl)piperidine-1-carboxylate in the synthesis of diverse downstream compounds.

Caption: Synthetic transformations enabled by Benzyl 3-(iodomethyl)piperidine-1-carboxylate.

This reactivity profile allows for its use in the synthesis of compounds targeting a range of biological systems, including the central nervous system.[6]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Storage: Store in a cool, dry place away from light and incompatible materials.

For related compounds, such as benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate, potential hazards include skin, eye, and respiratory irritation.[7][8]

Conclusion

Benzyl 3-(iodomethyl)piperidine-1-carboxylate is a strategically important building block in organic synthesis and medicinal chemistry. Its well-defined structure and reactive iodomethyl group provide a reliable handle for the introduction of the 3-methylpiperidine scaffold into a diverse range of molecules. A thorough understanding of its synthesis and reactivity is crucial for its effective application in the development of novel therapeutics.

References

- Ágai, B., Nádor, A., Proszényák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron, 59(36), 7187-7191.

- Sharma, A., Sharma, M., & Bharate, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384.

- Gawande, N. G., & Popat, Y. A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116298.

-

Capot Chemical. MSDS of benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. Available from: [Link]

-

ResearchGate. N-Benzyl piperidine Fragment in Drug Discovery | Request PDF. Available from: [Link]

Sources

- 1. benzyl 3-(iodomethyl)piperidine-1-carboxylate [405090-65-5] | King-Pharm [king-pharm.com]

- 2. 3-IodoMethyl-piperidine-1-carboxylic acid benzyl ester | 405090-65-5 [chemicalbook.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. capotchem.com [capotchem.com]

- 8. capotchem.cn [capotchem.cn]

stability and storage conditions for Benzyl 3-(iodomethyl)piperidine-1-carboxylate

An In-Depth Technical Guide to the Stability and Storage of Benzyl 3-(iodomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-(iodomethyl)piperidine-1-carboxylate is a key synthetic intermediate in pharmaceutical research and development. Its utility is intrinsically linked to its chemical integrity, which necessitates a thorough understanding of its stability profile and optimal storage conditions. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, drawing upon established principles of organic chemistry and data from analogous structures. We will explore potential degradation pathways, recommend best practices for storage and handling, and provide detailed experimental protocols for stability assessment to ensure the reliability and reproducibility of experimental outcomes.

Introduction: The Chemical Profile of a Versatile Intermediate

Benzyl 3-(iodomethyl)piperidine-1-carboxylate incorporates three key functional moieties: a benzyl carbamate (specifically, a Cbz or Z-group, often used as a protecting group), a piperidine ring, and a primary alkyl iodide. The interplay of these groups dictates the molecule's reactivity and, consequently, its stability. The carbamate linkage is generally robust, offering more stability against hydrolysis than corresponding esters.[1][2] However, the presence of the iodomethyl group introduces a degree of lability, particularly sensitivity to light and heat, which can lead to degradation. A foundational understanding of these structural elements is paramount for the effective use of this intermediate in complex synthetic routes.

Key Factors Influencing Stability

The long-term stability of Benzyl 3-(iodomethyl)piperidine-1-carboxylate is contingent on the careful control of several environmental factors. The primary drivers of degradation are exposure to light, elevated temperatures, and the presence of moisture or chemical incompatibilities.

Photosensitivity and Light-Induced Degradation

Organic iodides are notoriously susceptible to photodegradation. The carbon-iodine bond is relatively weak and can be cleaved by the energy from ultraviolet (UV) and even visible light, leading to the formation of radical species.[3] This initiating event can trigger a cascade of secondary reactions, including dimerization, reaction with solvents, or elimination, resulting in a complex mixture of impurities.[3][4] Therefore, rigorous exclusion of light is the most critical factor in preserving the integrity of this compound.

Key Recommendations:

-

Storage: Always store the compound in amber or opaque glass vials to block UV and visible light.[5][6]

-

Handling: Conduct all manipulations in a darkened room or under amber lighting.[3][5] For highly sensitive applications, the use of a glove box with light-filtering capabilities is advisable.

-

Protection during experiments: When the compound must be handled in solution, use amber volumetric flasks and cover reaction vessels with aluminum foil.[5]

Thermal Lability

While the N-benzyl carbamate group is generally stable at ambient temperatures, elevated temperatures can promote degradation.[7] Thermally induced cleavage of the C-I bond can occur, and at very high temperatures (typically above 150°C), thermal deprotection of the carbamate group can be initiated.[8][9]

Key Recommendations:

-

Storage Temperature: Refrigeration is strongly recommended. Storage at 2-8°C is a common practice for similar reactive intermediates.[10] For long-term storage, temperatures of -20°C are preferable to minimize any potential thermal degradation pathways.[11]

-

Shipping and Handling: Ensure the cold chain is maintained during transport and minimize the time the compound spends at ambient temperature during experimental setup.

Hydrolytic Stability and Moisture

The carbamate functional group in Benzyl 3-(iodomethyl)piperidine-1-carboxylate is significantly more resistant to hydrolysis than an ester linkage.[1] It is generally stable in neutral aqueous conditions.[12] However, prolonged exposure to moisture, especially under acidic or basic conditions, can lead to slow hydrolysis of the carbamate. The primary concern with moisture is its potential to facilitate other degradation pathways.

Key Recommendations:

-

Storage Environment: Store in a desiccator or a controlled low-humidity environment.[13]

-

Handling: Use dry solvents and handle under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[14] Ensure containers are tightly sealed after use.[15][16]

Chemical Incompatibility

This compound's reactivity dictates that it should be stored away from strong oxidizing agents, strong acids, and strong bases.

-

Strong Acids: Can lead to the cleavage of the carbamate protecting group.[7][17]

-

Strong Bases: Can promote elimination reactions involving the iodomethyl group.

-

Strong Oxidizing Agents: Can react with the iodide and potentially the piperidine ring.[18]

Recommended Storage Conditions: A Tabular Summary

For ease of reference, the optimal storage conditions are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°C ± 5°C[11] Short-term: 2-8°C[10] | Minimizes thermal degradation and slows the rate of all potential chemical reactions. |

| Light | Complete exclusion of light. Store in amber or opaque, tightly sealed containers.[5][6] Handle under subdued or amber light.[3][5] | Prevents photodegradation via cleavage of the carbon-iodine bond.[3][4] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen).[14] | Prevents oxidation and minimizes exposure to atmospheric moisture. |

| Moisture | Store in a dry environment, preferably in a desiccator.[13] | Minimizes the potential for hydrolysis of the carbamate and other moisture-facilitated degradation pathways. |

| Container | Tightly sealed glass vials, preferably amber or wrapped in aluminum foil.[5][15][16] | Prevents exposure to light, moisture, and air. Glass is generally inert to organic compounds. |

| Chemical Proximity | Store away from strong acids, strong bases, and strong oxidizing agents.[18] | Avoids inadvertent chemical reactions and degradation of the compound. |

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for troubleshooting and for the development of analytical methods to assess purity.

Photolytic Deiodination

This is considered the most probable degradation pathway. Upon exposure to light, the C-I bond can undergo homolytic cleavage to form a piperidinylmethyl radical and an iodine radical. The organic radical can then undergo various reactions, such as dimerization or hydrogen abstraction from the solvent.

Hydrolysis of the Carbamate

While slower than ester hydrolysis, the carbamate can be cleaved under strongly acidic or basic conditions to yield benzyl alcohol, piperidine-3-ylmethanol, and carbon dioxide.[2]

Elimination Reaction

In the presence of a strong base, an E2 elimination reaction can occur, leading to the formation of a methylenepiperidine derivative and iodide.

Diagram of Potential Degradation Pathways

Sources

- 1. researchgate.net [researchgate.net]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lfatabletpresses.com [lfatabletpresses.com]

- 4. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 6. camlab.co.uk [camlab.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 10. chemimpex.com [chemimpex.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 13. fishersci.com [fishersci.com]

- 14. ossila.com [ossila.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. combi-blocks.com [combi-blocks.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. (R)-3-(Boc-amino)piperidine, 97% | Fisher Scientific [fishersci.ca]

Benzyl 3-(iodomethyl)piperidine-1-carboxylate safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of Benzyl 3-(iodomethyl)piperidine-1-carboxylate

Introduction and Compound Profile

Benzyl 3-(iodomethyl)piperidine-1-carboxylate is a substituted piperidine derivative commonly utilized as a building block in medicinal chemistry and drug discovery. The presence of a benzyl carbamate protecting group and a reactive iodomethyl functional group makes it a versatile intermediate for introducing the piperidine moiety into larger molecules. The iodomethyl group, in particular, is a potent electrophile, rendering the compound highly reactive and imparting specific toxicological characteristics that demand rigorous safety precautions.

CAS Number: 405090-65-5[2]

Hazard Identification and Classification

Based on an analysis of analogous structures, Benzyl 3-(iodomethyl)piperidine-1-carboxylate is anticipated to be a hazardous substance. The primary hazards stem from the piperidine core, which can be irritating, and the iodomethyl group, which is a known irritant and toxic moiety.[3][4]

Anticipated GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4)[5]

-

Acute Toxicity, Dermal (Category 4)[5]

-

Acute Toxicity, Inhalation (Category 4)[5]

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)[5][6]

Caption: Anticipated GHS Pictogram for Benzyl 3-(iodomethyl)piperidine-1-carboxylate.

Hazard Statements:

High concentrations of similar compounds are known to be destructive to the mucous membranes, upper respiratory tract, eyes, and skin.[7]

First-Aid Measures

Immediate medical attention is required for all exposures. First responders should be protected from exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately relocate the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration or oxygen. Seek immediate medical attention.[8][9] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin thoroughly with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention as the effects of contact may be delayed.[1][10] |

| Eye Contact | Immediately flush eyes with large amounts of running water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9] |

Fire-Fighting and Explosion Hazard Data

While not expected to be readily combustible, containers may explode when heated.[11]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards Arising from the Chemical: Under fire conditions, hazardous decomposition products can be emitted. These include toxic fumes of carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen iodide.[11][12]

-

Protective Equipment for Firefighters: Wear a MSHA/NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][11]

Accidental Release Measures

A spill of Benzyl 3-(iodomethyl)piperidine-1-carboxylate requires a coordinated and cautious response to prevent exposure and environmental contamination.

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves. Ensure adequate ventilation and eliminate all sources of ignition.[7][8][9]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[8][11]

-

Methods for Cleaning Up: For a solid spill, carefully sweep or vacuum up the material, avoiding dust formation. For a liquid spill, absorb with an inert, non-combustible material (e.g., diatomite, universal binders). Place the contained material into a suitable, labeled, and closed container for disposal.[5][7] Following material pickup, decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area down.[8][13]

Caption: Workflow for responding to an accidental release.

Safe Handling and Storage

-

Handling: All operations should be conducted within a well-ventilated area, preferably in a chemical fume hood.[5] Avoid all personal contact, including the inhalation of dust or vapors.[5] Wear protective clothing, gloves, and eye/face protection.[5] Do not eat, drink, or smoke when using this product.[5] Wash hands and any exposed skin thoroughly after handling.[14] Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[5][15]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area, protected from environmental extremes.[5][11] Given the reactivity, storage in a refrigerator or freezer (e.g., -20°C) under an inert atmosphere may be required for long-term stability.[1][16] Store locked up and away from incompatible materials.[5]

Exposure Controls and Personal Protective Equipment

| Control Parameter | Specification |

| Engineering Controls | Work should be performed in a chemical fume hood. Ensure safety showers and eye wash stations are in close proximity to the workstation.[7][11] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11] |

| Skin Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear impervious protective clothing to prevent skin exposure.[7][9] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates).[11][12] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[1] |

Physical and Chemical Properties

Specific experimental data for Benzyl 3-(iodomethyl)piperidine-1-carboxylate is not available. The following are predicted properties based on its structure and data from similar compounds.

| Property | Predicted Value |

| Appearance | Colorless to yellow solid or liquid.[6][17] |

| Molecular Formula | C14H18INO2 |

| Molecular Weight | 360.20 g/mol |

| Solubility | Likely insoluble in water[3]; soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

| Boiling Point | High boiling point, likely decomposes upon heating.[8] |

| Flash Point | Expected to be >100°C.[8] |

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, dark).[8]

-

Conditions to Avoid: Avoid exposure to heat, open flames, sparks, and sources of ignition.[11]

-

Incompatible Materials: The compound is incompatible with strong oxidizing agents, strong acids, and bases.[8][11] The iodomethyl group is susceptible to nucleophilic attack.

-

Hazardous Decomposition Products: Thermal decomposition can release toxic gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen iodide.[8][11]

Caption: Incompatible materials and conditions.

Toxicological Information

The toxicological properties of Benzyl 3-(iodomethyl)piperidine-1-carboxylate have not been thoroughly investigated.[12][18] The information below is inferred from structurally related compounds. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[7]

| Toxicological Endpoint | Anticipated Effect |

| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[5][7] |

| Skin Corrosion/Irritation | Causes skin irritation. The iodomethyl moiety is known to be very irritating.[3][6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][6] |

| Respiratory Sensitization | May cause respiratory irritation upon inhalation.[18] |

| Germ Cell Mutagenicity | No data available, but the alkylating nature of the iodomethyl group suggests potential for mutagenicity. |

| Carcinogenicity | No components are listed as probable, possible, or confirmed human carcinogens by IARC.[18] |

| Reproductive Toxicity | No data available. |

References

- N-Benzyl-4-piperidone Safety D

- Benzyl 3-methyl-4-oxopiperidine-1-carboxylate Safety D

- 1-Benzyl-3-(2,2,2-trifluoro-ethyl)

- Benzyl piperazine-1-carboxylate Biochemical Reagent. (n.d.). MedchemExpress.com.

- Benzyl 4-formylpiperidine-1-carboxylate Safety Data Sheet. (n.d.).

- Benzyl 4-(aminomethyl)

- Benzyl (3S)-3-(aminomethyl)

- Hydrofluoric Acid, Aqueous (49%)

- Safety Data Sheet. (n.d.). INDOFINE Chemical Company, Inc.

- Hydrazinium chloride Safety D

- Benzyl salicylate Safety D

- Safety D

- Perfluoro-compound FC-72® Safety D

- Benzyl 3-(iodomethyl)

- Benzyl (3R)-3-(aminomethyl)

- Benzyl iodide. (2026). PubChem.

- BENZYL IODIDE (CAS 620-05-3). (n.d.). LookChem.

- Benzyl 3-(hydroxymethyl)

- (S)

- Chemical Properties of 3-OH-benzyl (CAS 155174-22-4). (n.d.). Cheméo.

- MSDS of benzyl (3S)-3-(aminomethyl)

- (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. (n.d.). PubChem.

- 1-Benzyl-3-carboxypyridinium. (n.d.). PubChem.

- Benzyl 1-Boc-piperidine-3-carboxyl

Sources

- 1. file.bldpharm.com [file.bldpharm.com]

- 2. benzyl 3-(iodomethyl)piperidine-1-carboxylate [405090-65-5] | King-Pharm [king-pharm.com]

- 3. Benzyl iodide | C7H7I | CID 12098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 620-05-3,BENZYL IODIDE | lookchem [lookchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. capotchem.com [capotchem.com]

- 10. www-esh.fnal.gov [www-esh.fnal.gov]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.cn [capotchem.cn]

- 13. indofinechemical.com [indofinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. (S)-Benzyl 3-methylpiperazine-1-carboxylate | 612493-87-5 [sigmaaldrich.com]

- 18. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Handling and Storage of Iodinated Piperidine Compounds

Introduction: The Double-Edged Sword of Iodinated Piperidines in Research

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Its ability to impart favorable physicochemical properties, such as aqueous solubility, makes it a valuable moiety in drug design.[1] The introduction of iodine atoms to the piperidine ring or its substituents unlocks new avenues for research, particularly in the development of radiolabeled tracers for imaging studies and as intermediates in complex organic syntheses.[3] However, this functionalization also introduces a unique set of challenges related to the handling, storage, and stability of these compounds. This guide provides a comprehensive overview of the best practices for managing iodinated piperidine compounds, ensuring both the integrity of the research and the safety of laboratory personnel.

Core Directive: Understanding the Inherent Risks

The toxicological profile of a substituted piperidine is heavily influenced by the nature and position of its substituents.[1] The parent piperidine molecule is a flammable, toxic, and corrosive substance, capable of causing severe skin burns and eye damage upon contact.[4][5][6] It is harmful if swallowed and toxic if inhaled or absorbed through the skin.[5][6] The addition of iodine introduces further complexities. The carbon-iodine bond can be susceptible to cleavage, leading to degradation of the compound and the potential formation of hazardous by-products.[7][8] Many iodinated organic compounds are also sensitive to light, which can catalyze their degradation.[9][10][11]